molecular formula C19H32O2 B8332216 {4-[(Undecyloxy)methyl]phenyl}methanol CAS No. 88255-17-8

{4-[(Undecyloxy)methyl]phenyl}methanol

Cat. No. B8332216
M. Wt: 292.5 g/mol
InChI Key: GWJHCPCZQPNTAP-UHFFFAOYSA-N
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Patent
US04405810

Procedure details

p-(n-Undecyloxymethyl)benzyl alcohol (10 mmoles) is dissolved in methylene chloride and treated with pyridinium chlorochromate (12 mmoles) at room temperature. When the reaction ceases, the reaction mixture is filtered through a pad of silica gel. The solvent is evaporated from this filtrate to afford the product, p-(n-undecyloxymethyl)benzaldehyde.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:12][CH2:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][OH:19])=[CH:16][CH:15]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH2:1]([O:12][CH2:13][C:14]1[CH:15]=[CH:16][C:17]([CH:18]=[O:19])=[CH:20][CH:21]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C(CCCCCCCCCC)OCC1=CC=C(CO)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
12 mmol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the reaction ceases
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered through a pad of silica gel
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated from this filtrate

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCC)OCC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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